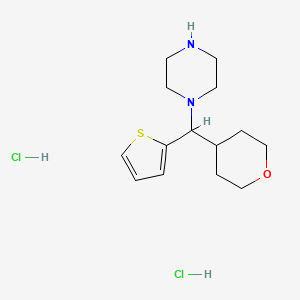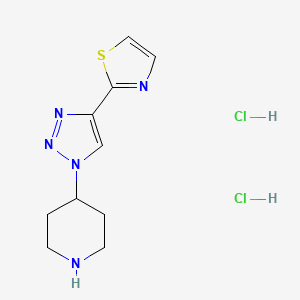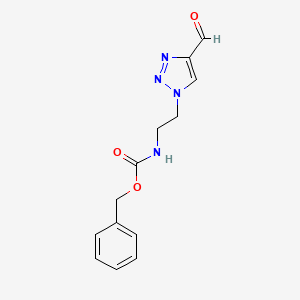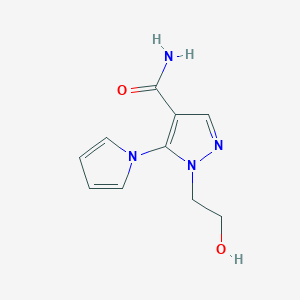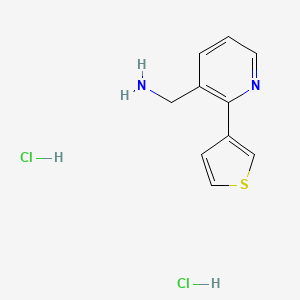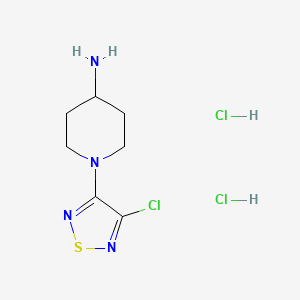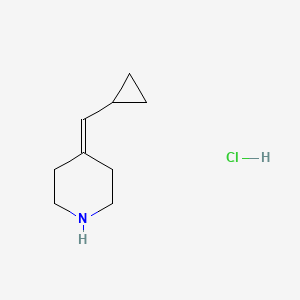
4-(Cyclopropylmethylidene)piperidine hydrochloride
Übersicht
Beschreibung
4-(Cyclopropylmethylidene)piperidine hydrochloride, also known as CPMP, is a chemical compound that has gained much attention in various fields of research and industry. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of 4-Piperidone, which is structurally similar to our compound, involves a sequence of C-H and C-C bond functionalizations starting from phenyl (2-piperidinyl)methanone hydrochloride . Another method involves the use of zinc/acetic acid for a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones .Molecular Structure Analysis
The molecular formula of 4-(Cyclopropylmethylidene)piperidine hydrochloride is C9H16ClN. Its molecular weight is 173.68 g/mol.Physical And Chemical Properties Analysis
4-(Cyclopropylmethylidene)piperidine hydrochloride is a powder with a molecular weight of 173.68 g/mol.Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- A study focused on the crystal and molecular structure of a similar compound, providing insights into its conformation and interactions within the crystal lattice. This research aids in understanding the structural characteristics of piperidine derivatives (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Chemical Properties
- Research on the synthesis of related piperidine compounds highlights methodologies for creating derivatives with potential therapeutic applications, showcasing the versatility of piperidine-based structures in chemical synthesis (Zheng Rui, 2010; Zhang Guan-you, 2010).
Biological Significance and Applications
- A novel synthesis approach for bioactive heterocycles incorporating cyclopropyl and piperidine units demonstrated the biological importance of these structures, potentially aiding in drug development and molecular modeling studies (Thimmegowda et al., 2009).
Supramolecular Chemistry
- The formation of inclusion complexes with β-cyclodextrin, involving derivatives of the compound , showcases the potential for creating novel drug delivery systems or enhancing the solubility and stability of pharmaceuticals (Seilkhanov et al., 2017).
Antibacterial Activity
- Piperidine-containing compounds have been synthesized and evaluated for their antibacterial properties, indicating the significance of piperidine structures in the development of new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Cytotoxic Effects and Topoisomerase Inhibition
- Studies on derivatives of 4-(cyclopropylmethylidene)piperidine hydrochloride have explored their cytotoxic effects against cancer cell lines, demonstrating their potential as topoisomerase inhibitors and contributing to cancer therapy research (Siwek et al., 2012).
Safety and Hazards
Zukünftige Richtungen
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that 4-(Cyclopropylmethylidene)piperidine hydrochloride, as a piperidine derivative, may also have potential applications in these areas.
Eigenschaften
IUPAC Name |
4-(cyclopropylmethylidene)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-8(1)7-9-3-5-10-6-4-9;/h7-8,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEBFPUBYKVAJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



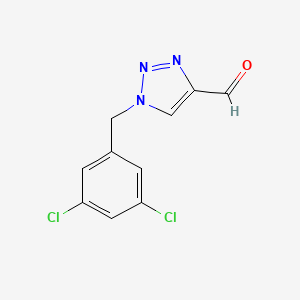
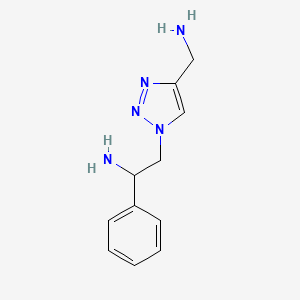
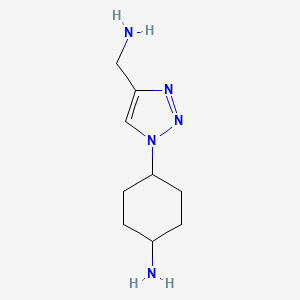
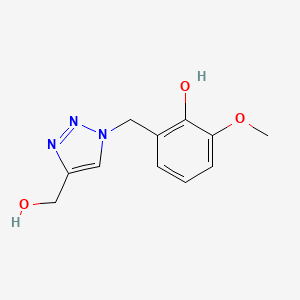
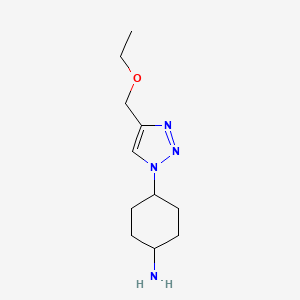
![methyl 2-(azetidin-3-yl)-1H-benzo[d]imidazole-5-carboxylate dihydrochloride](/img/structure/B1480640.png)
